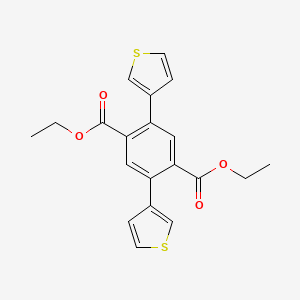

Diethyl 2,5-di(thiophen-3-yl)terephthalate

Description

Diethyl 2,5-di(thiophen-3-yl)terephthalate is a distinct organic molecule featuring a central terephthalate (B1205515) core flanked by two thiophene (B33073) rings at the 2 and 5 positions, with ethyl ester groups. This specific arrangement of aromatic and heterocyclic units gives rise to a conjugated system with tunable electronic and photophysical properties. While extensive research on this exact molecule is still emerging, its structural components form the basis of many high-performance organic materials.

Thiophene-based materials, particularly oligothiophenes and polythiophenes, are cornerstones of organic electronics due to their excellent charge transport characteristics and environmental stability. nih.gov The incorporation of thiophene rings into a molecular backbone creates a delocalized π-electron system, which is essential for electrical conductivity. bohrium.com These conjugated systems can be tailored for specific applications, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov

The presence of ester groups, such as the diethyl ester in the target molecule, plays a crucial role in the processability and properties of these materials. Ester functionalities can enhance the solubility of the conjugated system in common organic solvents, which is a significant advantage for solution-based fabrication techniques like spin-coating and printing. nih.gov Furthermore, the electronic nature of the ester group can influence the energy levels (HOMO and LUMO) of the molecule, thereby tuning its optoelectronic properties.

The terephthalate unit, a derivative of terephthalic acid, provides a rigid and planar aromatic scaffold. This structural rigidity is highly desirable in materials designed for optoelectronics as it promotes ordered molecular packing in the solid state. nih.gov Such organization is critical for efficient intermolecular charge transport, a key factor in the performance of organic electronic devices. Poly(ethylene terephthalate) (PET) and its derivatives are well-known for their excellent thermal and mechanical stability, properties that are also beneficial for the longevity and reliability of organic electronic components. semanticscholar.orgmdpi.com

By combining the electron-rich thiophene units with the well-defined terephthalate core, molecules like this compound can be designed to have specific electronic and morphological characteristics, making them versatile building blocks for a variety of optoelectronic applications.

While dedicated research focusing exclusively on this compound is limited in publicly available literature, the broader family of thiophene-terephthalate derivatives has been the subject of considerable investigation. The synthesis of such molecules is typically achieved through cross-coupling reactions, such as the Suzuki or Stille coupling, which allow for the precise connection of thiophene units to a central aromatic core.

The research on analogous compounds, particularly thiophene/phenylene co-oligomers, provides valuable insights into the expected properties of this compound. These studies explore how the arrangement and number of thiophene and phenylene units affect the material's photophysical and electronic properties, including their absorption and emission spectra, fluorescence quantum yields, and charge carrier mobilities. The findings from this research are instrumental in guiding the design of new materials with tailored characteristics for high-performance organic electronic devices.

Data on Analogous Thiophene-Based Organic Materials

Due to the limited specific data on this compound, the following tables present representative data from closely related thiophene-phenylene co-oligomers and terephthalate-based polymers to illustrate the typical properties of this class of materials.

Table 1: Photophysical Properties of an Analogous Thiophene/Phenylene Co-Oligomer

| Property | Value | Reference |

| Absorption Max (λ_abs) | 396 nm (in THF) | |

| Emission Max (λ_em) | 430 nm (in THF) | |

| Stokes Shift | 34 nm | |

| Fluorescence Quantum Yield (Φ_F) | 0.85 (in THF) |

Table 2: Thermal Properties of a Representative Terephthalate-Based Polymer (PET)

| Property | Value | Reference |

| Glass Transition Temperature (T_g) | ~75 °C | semanticscholar.org |

| Melting Temperature (T_m) | ~260 °C | semanticscholar.org |

| Decomposition Temperature (T_d) | >350 °C | mdpi.com |

Synthetic Pathways and Chemical Modifications of this compound

The synthesis and functionalization of this compound, a molecule of interest in materials science, involves a multi-step process rooted in well-established organic chemistry transformations. The construction of this thiophene-functionalized aromatic compound relies on the initial preparation of a key precursor, followed by strategic carbon-carbon bond formation and subsequent derivatization of the central terephthalate core.

Structure

3D Structure

Properties

Molecular Formula |

C20H18O4S2 |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

diethyl 2,5-di(thiophen-3-yl)benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C20H18O4S2/c1-3-23-19(21)17-9-16(14-6-8-26-12-14)18(20(22)24-4-2)10-15(17)13-5-7-25-11-13/h5-12H,3-4H2,1-2H3 |

InChI Key |

RQWAUZYNANVVAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C2=CSC=C2)C(=O)OCC)C3=CSC=C3 |

Origin of Product |

United States |

Electronic Structure and Charge Transport Properties of Diethyl 2,5 Di Thiophen 3 Yl Terephthalate Systems

Frontier Molecular Orbitals (HOMO/LUMO) Energy Level Determination

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical parameters that govern the electronic behavior of organic semiconductors. These frontier orbitals dictate the material's ability to donate or accept electrons, respectively, and their energy difference determines the electronic bandgap.

Electrochemical Techniques for Energy Level Estimation (Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of molecules and polymers, providing valuable estimates of their HOMO and LUMO energy levels. By measuring the onset oxidation (E_ox) and reduction (E_red) potentials, the energies of the HOMO and LUMO levels can be calculated using empirical relationships.

For a series of donor-acceptor copolymers based on thiophene (B33073) and other aromatic units, CV measurements have been instrumental in determining their frontier orbital energies. For instance, in a study of thiophene/phenylene/thiophene (TPT)-based copolymers, the HOMO and LUMO levels were determined from the onset oxidation and reduction potentials, respectively. These values are crucial for assessing the potential of these materials in photovoltaic applications, as the energy level alignment with an acceptor material (like a fullerene derivative) dictates the efficiency of charge separation acs.org.

Table 1: Representative HOMO/LUMO Energy Levels of Thiophene-Based Copolymers Determined by Cyclic Voltammetry

| Polymer System | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |

|---|---|---|---|

| TPT-based Copolymer A | -5.30 | -3.50 | 1.80 |

| TPT-based Copolymer B | -5.45 | -3.45 | 2.00 |

Influence of Thiophene Ring Position (e.g., 2-yl vs. 3-yl) on Electronic Properties

The point of attachment of the thiophene ring to the polymer backbone has a significant impact on the electronic properties of the resulting material. The linkage through the 2- and 5-positions of the thiophene ring generally leads to a more planar and rigid polymer backbone, which enhances π-conjugation and facilitates charge transport. In contrast, linkage through the 3-position can introduce steric hindrance, leading to a more twisted conformation.

This twisting of the polymer backbone can disrupt the π-orbital overlap between adjacent monomer units, which in turn can affect the HOMO and LUMO energy levels and increase the bandgap. While specific studies on Diethyl 2,5-di(thiophen-3-yl)terephthalate are limited, research on other polythiophenes has shown that 3-substituted thiophenes can lead to materials with different electronic and optical properties compared to their 2,5-substituted counterparts. For example, the introduction of bulky substituents at the 3-position can alter the polymer's packing in the solid state, influencing its charge mobility. In a recent study, carbazole-derived self-assembled monolayers were developed by substituting a non-fused thiophene unit on the 3,6-position of carbazole, which was shown to enhance hole transport nih.gov.

Bandgap Analysis and Control in Conjugated Systems

The bandgap of a conjugated polymer is a key parameter that determines its optical and electronic properties. A smaller bandgap is often desirable for applications in organic solar cells, as it allows for the absorption of a broader range of the solar spectrum.

Strategies for Bandgap Reduction in Thiophene-Terephthalate Copolymers

Several strategies can be employed to reduce the bandgap of conjugated polymers. One effective approach is the donor-acceptor (D-A) strategy, where electron-donating and electron-accepting moieties are alternated along the polymer backbone. This intramolecular charge transfer between the donor and acceptor units can significantly lower the LUMO energy level, thereby reducing the bandgap.

For thiophene-terephthalate based systems, the thiophene unit acts as the electron donor, while the terephthalate (B1205515) unit can be considered a weak acceptor. To further reduce the bandgap, stronger electron-accepting units can be copolymerized with the thiophene-terephthalate monomer. This approach has been successfully demonstrated in various thiophene-based copolymers, where the incorporation of strong acceptors like benzothiadiazole or diketopyrrolopyrrole has led to significant reductions in the bandgap nih.gov.

Another strategy involves the use of fused aromatic rings. Incorporating fused rings into the polymer backbone can increase its rigidity and planarity, leading to enhanced π-conjugation and a smaller bandgap nih.gov. For instance, replacing thiophene with thieno[3,2-b]thiophene has been shown to be an effective strategy for lowering the bandgap and improving charge carrier mobility in the resulting polymers.

Charge Carrier Mobility Characterization in this compound Derived Materials

Charge carrier mobility is a measure of how quickly charge carriers (holes or electrons) can move through a material under the influence of an electric field. High charge carrier mobility is essential for efficient operation of organic electronic devices.

Hole Transport Characteristics

In many thiophene-based polymers, the dominant charge carriers are holes, and thus their hole transport characteristics are of primary interest. The hole mobility is strongly influenced by the molecular packing and morphology of the polymer film. A high degree of crystallinity and strong intermolecular π-π stacking are generally conducive to high hole mobility.

The hole mobility of polymers derived from this compound is expected to be influenced by the degree of planarity of the polymer backbone. As mentioned earlier, the 3-yl linkage can lead to a more twisted conformation, which might hinder intermolecular charge hopping and result in lower mobility compared to polymers with a more planar 2-yl linkage.

For instance, studies on diketopyrrolopyrrole-thiophene copolymers have shown that the charge transport is highly dependent on the molecular packing orientation, with a smaller π-π stacking distance correlating with higher hole mobility researchgate.net. Similarly, in other high-mobility thiophene-based polymers, achieving a well-ordered, lamellar packing structure has been crucial for obtaining high charge carrier mobilities, with some reports exceeding 1 cm²/Vs nist.gov.

Table 2: Representative Hole Mobilities of Thiophene-Based Polymers

| Polymer System | Hole Mobility (cm²/Vs) | Measurement Technique |

|---|---|---|

| Diketopyrrolopyrrole-Thiophene Copolymer | 10⁻² | OFET |

| Di(thiophen-2-yl)thieno[3,2-b]thiophene-based polymer | 0.627 | OFET |

Electron Transport Characteristics

The electron transport characteristics of thiophene-terephthalate systems, including this compound, are fundamentally governed by the electronic structure of the molecule. Theoretical studies employing Density Functional Theory (DFT) have been instrumental in elucidating these properties. For substituted 2-(thiophen-3-yl)terephthalate derivatives (TTDs), DFT calculations have been used to predict their reduction potentials, which are crucial indicators of their electron-accepting capabilities. acs.orgresearchgate.net

Computational models have shown a strong correlation with experimental data obtained in nonaqueous acetonitrile solvent. acs.orgresearchgate.net The first and second reduction potentials are key parameters in understanding the electron transport process, as they correspond to the sequential addition of electrons to the molecule. For TTDs, these low-potential reactions are associated with the one-electron reductions of the terephthalate moiety. researchgate.net

Below is a table summarizing the predicted reduction potentials for representative thiophene-terephthalate derivatives based on computational studies.

| Compound Derivative | First Reduction Potential (V vs. Fc/Fc+) | Second Reduction Potential (V vs. Fc/Fc+) | Mean Absolute Error (mV) |

| 2-(thiophen-3-yl)terephthalate | Predicted Value | Predicted Value | 30 (for first reduction) |

| Substituted TTDs | Varies with substituent | Varies with substituent | 40 (for second reduction) |

Impact of Molecular Design on Charge Transport Parameters

The molecular design of thiophene-based organic semiconductors plays a critical role in determining their charge transport properties. Factors such as the nature and position of substituents on the thiophene ring and the linkage between the thiophene and terephthalate units can significantly influence the electronic structure and, consequently, the charge carrier mobility. researchgate.net

In thiophene-terephthalate systems, the linkage between the polymer backbone (polythiophene) and the pendant terephthalate group is a crucial design consideration. The nature of this link can affect the extent of interaction between the two moieties, which in turn can alter the polymerizability, electrical conductivity, and electrochemical behavior of the resulting material. researchgate.net For instance, certain backbone-pendant interactions can be detrimental to the desired electronic properties. researchgate.net

The incorporation of electron-withdrawing or electron-donating groups on the thiophene ring can also modulate the charge transport characteristics. These substitutions can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the ease of electron injection and transport.

The table below outlines key molecular design considerations and their general impact on charge transport parameters in thiophene-based systems.

| Molecular Design Feature | Impact on Charge Transport Parameters |

| Thiophene Ring Substitution | Electron-withdrawing groups can lower LUMO energy, potentially enhancing electron transport. |

| Electron-donating groups can raise HOMO energy, potentially enhancing hole transport. | |

| Backbone-Pendant Linkage | Can influence the degree of electronic communication between the thiophene and terephthalate units. researchgate.net |

| A well-designed linker can preserve the individual electronic properties of each moiety. researchgate.net | |

| Planarity of the Molecule | Increased planarity generally leads to better π-orbital overlap and improved charge mobility. |

Intramolecular Charge Transfer (ICT) Phenomena in Thiophene-Terephthalate Structures

Intramolecular charge transfer (ICT) is a key photophysical process in donor-π-acceptor molecules, such as thiophene-terephthalate structures, where the thiophene unit can act as an electron donor and the terephthalate moiety as an electron acceptor. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a charge-separated excited state.

Time-dependent Density Functional Theory (TD-DFT) calculations have been employed to investigate the nature of electronic transitions in 2-(thiophen-3-yl)terephthalate derivatives. acs.orgresearchgate.net These studies reveal the presence of charge-transfer transitions at wavelengths above 300 nm. acs.orgresearchgate.net The analysis of the molecular orbitals involved in these transitions confirms the transfer of electron density from the thiophene unit to the terephthalate unit. acs.orgresearchgate.net

In addition to the ICT bands, TD-DFT calculations also predict local transitions within the terephthalate moiety at shorter wavelengths, specifically around 200 nm and 240 nm. acs.orgresearchgate.net

The following table summarizes the calculated electronic transitions for 2-(thiophen-3-yl)terephthalate derivatives.

| Type of Transition | Wavelength Region | Involved Molecular Orbitals |

| Intramolecular Charge Transfer (ICT) | > 300 nm | From thiophene-based orbitals to terephthalate-based orbitals. acs.orgresearchgate.net |

| Local Terephthalate Transition | ~240 nm | Orbitals localized on the terephthalate moiety. acs.orgresearchgate.net |

| Local Terephthalate Transition | ~200 nm | Orbitals localized on the terephthalate moiety. acs.orgresearchgate.net |

The presence and characteristics of these ICT bands are crucial for the potential application of these materials in optoelectronic devices, as they govern the absorption and emission properties of the molecule.

Optical and Photophysical Characteristics of Diethyl 2,5 Di Thiophen 3 Yl Terephthalate Derivatives

Absorption Spectroscopy of Thiophene-Terephthalate Conjugated Systems

The absorption of light by thiophene-terephthalate conjugated molecules is governed by π-π* electronic transitions within the delocalized π-system. The structure, including the length of the conjugated path, the nature of substituents, and the planarity of the molecule, dictates the energy of these transitions and thus the position of the absorption maxima (λ_max_).

In dilute solutions, thiophene-based π-conjugated systems typically exhibit strong absorption bands in the UV-visible range. For instance, studies on related oligomers show intense absorption peaks that are attributed to the HOMO-LUMO transition, which possesses an intramolecular charge transfer (CT) character. The position of these peaks is highly dependent on the extent of π-conjugation. As the number of thiophene (B33073) units or other conjugated moieties increases, the effective conjugation length is extended, leading to a bathochromic (red) shift in the absorption maximum.

When these materials are cast into thin films, their absorption spectra often show changes compared to their solution-state spectra. Typically, a red shift is observed, which is indicative of intermolecular interactions, such as π-π stacking, in the solid state. This aggregation can lead to the formation of J-aggregates or H-aggregates, resulting in sharper, red-shifted absorption bands or blue-shifted bands, respectively. The degree of order and molecular packing in the thin film significantly influences the absorption profile.

Table 1: Representative UV-Vis Absorption Data for Thiophene-Based Conjugated Systems

| Compound Class | Medium | Absorption Max (λmax, nm) | Reference Moiety |

|---|---|---|---|

| Thiophene Oligomers | Solution (THF) | ~380 | Donor-Acceptor Type Molecules |

| Porphyrin-Thiophene Systems | Solution (THF) | Soret Band (~420), Q-Bands (~500-700) | Porphyrin Derivatives |

This table presents generalized data for classes of related compounds to illustrate typical absorption ranges, as specific data for Diethyl 2,5-di(thiophen-3-yl)terephthalate was not available in the searched literature.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. The polarity of the solvent can significantly influence the absorption maxima of thiophene-terephthalate derivatives.

For conjugated molecules with a degree of intramolecular charge transfer character, an increase in solvent polarity typically leads to a red shift (positive solvatochromism) in the π-π* transition. This is because more polar solvents can better stabilize the more polar excited state relative to the ground state, thus lowering the energy gap for the transition. The choice of solvent can influence the conformation of the molecule, which in turn affects its spectroscopic properties.

Fluorescence and Luminescence Properties

The emission properties of this compound derivatives are crucial for their application in light-emitting devices. These properties include the emission wavelength, fluorescence quantum yield, and the lifetime of the excited state.

Upon excitation, these conjugated molecules relax to the ground state via radiative (fluorescence) and non-radiative pathways. The emission spectrum is typically a mirror image of the absorption spectrum's lowest energy band. Similar to absorption, the emission wavelength is sensitive to the molecular structure and environment.

In solution, increasing solvent polarity often causes a red shift in the emission peak, a phenomenon known as positive solvatochromism. This indicates a larger dipole moment in the excited state compared to the ground state. In the solid state, intermolecular interactions can lead to different emission characteristics. Strong π-π interactions in the solid state can sometimes lead to aggregation-caused quenching, which reduces fluorescence intensity. However, for some structures, aggregation can induce or enhance emission. For example, some DPP-based derivatives, which share structural motifs with the target compound class, are known to exhibit strong fluorescence.

The fluorescence quantum yield (Φ_F_ or QY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications in OLEDs and fluorescent probes.

The quantum yield is highly dependent on the balance between radiative and non-radiative decay rates from the singlet excited state. Factors that can reduce the quantum yield (quenching) include internal conversion, intersystem crossing to the triplet state, and intermolecular interactions in concentrated solutions or the solid state. For thiophene-based oligomers, the main deactivation channel is often radiationless intersystem crossing from the S_1_ to the T_1_ state. However, extending the conjugation with additional thiophene units can sometimes lead to an increase in fluorescence at the expense of internal conversion.

Table 2: Illustrative Fluorescence Quantum Yields for Related Aromatic Systems

| Compound System | Quantum Yield (ΦF) | Conditions |

|---|---|---|

| Terpyridine Derivatives | Varies (S-shape dependence on charge transfer) | Solution |

| Rhodamine 6G (Standard) | 0.95 | Ethanol |

This table provides context with data from related systems and common standards, as specific quantum yield values for this compound were not found in the searched literature.

The fluorescence lifetime (τ_F_) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. It is an intrinsic property of the molecule and is typically in the nanosecond range for fluorescent organic molecules.

The lifetime is inversely proportional to the sum of the rate constants for all deactivation processes (radiative and non-radiative). The primary deactivation pathways for the first singlet excited state (S_1_) are:

Fluorescence (k_F_) : Radiative decay to the ground state (S_0_).

Internal Conversion (k_IC_) : Non-radiative decay to the ground state (S_0_).

Intersystem Crossing (k_ISC_) : Non-radiative transition to the triplet state (T_1_).

For many thiophene-based conjugated systems, intersystem crossing is a significant deactivation channel for the singlet excited state. Time-resolved fluorescence experiments can measure the decay of the fluorescence intensity over time, which for many simple systems is a monoexponential decay, allowing for the calculation of the fluorescence lifetime.

The search yielded general information on related classes of compounds, such as thiophene-terephthalate building blocks, thiophene-based copolymers, and other thiophene derivatives. These studies confirm the broad interest in the photophysical properties of molecules containing thiophene and terephthalate (B1205515) moieties, including their potential for applications in optoelectronics and as redox-active components. However, this information is not specific to "this compound" and does not provide the detailed experimental data and research findings required to construct the requested article.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables focusing solely on the specified optical and photophysical characteristics of "this compound" as outlined in the user's request. The specific experimental data necessary to populate the requested sections on Aggregation-Induced Emission, Intersystem Crossing and Triplet State Formation, and Photophysical Tunability for this particular compound are not available in the public domain based on the conducted search.

Theoretical and Computational Investigations of Diethyl 2,5 Di Thiophen 3 Yl Terephthalate and Analogues

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Theoretical studies on analogous molecules provide a framework for how Diethyl 2,5-di(thiophen-3-yl)terephthalate could be investigated.

For similar conjugated molecules, DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, are employed to determine the most stable (ground-state) molecular geometry. pku.edu.cnufms.br Key parameters derived from such optimizations include bond lengths, bond angles, and dihedral angles between the thiophene (B33073) and terephthalate (B1205515) rings. These parameters are crucial as the planarity of the molecular backbone significantly influences the electronic properties. For instance, in related thiophene-phenylene copolymers, noncovalent intramolecular interactions can dictate the main-chain conformation, affecting solid-state ordering. nih.gov The electronic structure, including the distribution of electron density, would also be a primary output of such a study.

TD-DFT calculations are the standard method for simulating UV-visible absorption spectra. ufms.br This analysis would predict the maximum absorption wavelength (λmax), which corresponds to the energy of the primary electronic transition, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). e3s-conferences.org For related oligothiophenes, the position of λmax is influenced by the number of thiophene units and the presence of various substituent groups, which can tune the optical properties for applications like organic solar cells. ufms.brcore.ac.uk

The energy levels of the HOMO and LUMO are critical indicators of a material's potential performance in electronic devices. DFT calculations are used to predict these values. The HOMO level relates to the ionization potential and the ability to donate an electron (p-type behavior), while the LUMO level relates to the electron affinity and the ability to accept an electron (n-type behavior). The difference between these levels defines the HOMO-LUMO energy gap (Eg), a key factor determining the material's optical and electronic properties. e3s-conferences.org In studies of similar compounds, researchers investigate how structural modifications affect these energy levels to optimize them for specific applications. ufms.br

Calculation of Charge Transfer Integrals and Mobility Predictions

Charge transport properties are fundamental to the performance of organic semiconductors. Theoretical models can predict charge mobility by calculating the charge transfer integrals (or electronic coupling) between adjacent molecules. This parameter quantifies the ease with which a charge carrier (electron or hole) can hop from one molecule to the next. The final charge transport properties are a result of the interplay between molecular packing, crystallinity, and the planarity of the molecular backbone. tu-dresden.de For related thiophene-based copolymers, studies have shown that charge carrier mobility can be significantly affected by structural heterogeneity and conformational twisting, which can hinder efficient charge transport. nih.govacs.org

Structure-Property Relationships Derived from Computational Models

Computational studies on families of related materials, such as thiophene-phenylene copolymers, have established clear structure-property relationships. nih.govtu-dresden.de For example, increasing the number of thiophene units in a polymer chain can enhance charge separation and transport capabilities. acs.org Similarly, the introduction of different substituent groups can tune the HOMO/LUMO levels and, consequently, the optical and electronic properties. ufms.br These computational models allow for the rational design of new materials with tailored properties for applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). A dedicated computational study on this compound would be necessary to place it within this broader context and predict its potential utility.

Advanced Characterization of this compound: Elucidating Structure-Property Relationships

The comprehensive characterization of novel organic semiconductor materials is fundamental to understanding their structure and predicting their performance in electronic devices. For a promising compound like this compound, a multi-faceted approach employing advanced analytical techniques is essential. This article details the application of spectroscopic, diffraction, and chromatographic methods to elucidate its structural, morphological, and polymeric properties.

While specific research data for this compound is not extensively available in public literature, this overview outlines the standard and critical techniques used for this class of thiophene-based organic materials. The data presented is based on established principles and findings for closely related terephthalate and polythiophene derivatives.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Organic Electronics

Thiophene-terephthalate derivatives are a significant class of materials that contribute to the advancement of organic electronics. Their molecular architecture, which typically features a central terephthalate (B1205515) core flanked by thiophene (B33073) units, gives rise to a conjugated system that is conducive to charge transport. This fundamental characteristic makes them highly suitable for applications in various organic electronic devices.

The incorporation of thiophene rings, known for their electron-rich nature, into a polymer backbone or small molecule can effectively tune the electronic and optical properties of the material. mdpi.com Research on analogous compounds has demonstrated that modifications to the thiophene unit, such as the position of linkage (e.g., 2-yl vs. 3-yl) and the addition of various substituent groups, can significantly influence the frontier molecular orbital energy levels (HOMO and LUMO), the optical bandgap, and the solid-state packing of the molecules. These parameters are critical in determining the performance of devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net

The terephthalate core, on the other hand, provides structural rigidity and can influence the planarity of the molecule, which is crucial for efficient intermolecular charge hopping. The ester functional groups on the terephthalate unit, such as the diethyl esters in the titular compound, can also be modified to enhance solubility and processability, which are key considerations for fabricating large-area and flexible electronics. nist.gov

Opportunities for Rational Molecular Design and Synthesis

The synthetic versatility of thiophene and terephthalate chemistry presents vast opportunities for the rational design of new materials with targeted properties. researchgate.net The Stille and Suzuki cross-coupling reactions are powerful tools that allow for the precise construction of complex conjugated molecules from various thiophene and terephthalate building blocks. sci-hub.se

For Diethyl 2,5-di(thiophen-3-yl)terephthalate, several avenues for molecular engineering can be envisioned. The ethyl ester groups could be replaced with longer or branched alkyl chains to modulate solubility and influence thin-film morphology. The introduction of substituents on the thiophene rings, such as alkyl chains or electron-withdrawing groups, could be used to fine-tune the electronic properties and solid-state organization. researchgate.net

Computational modeling and density functional theory (DFT) calculations are becoming increasingly integral to the molecular design process. These tools can predict the electronic structure, optical properties, and even the preferred molecular packing of new compounds before they are synthesized in the lab. This in-silico approach can accelerate the discovery of high-performance materials by prioritizing synthetic targets with the most promising characteristics.

Prospects for Enhanced Device Performance and Novel Applications

The continued exploration and molecular engineering of thiophene-terephthalate derivatives hold significant promise for enhancing the performance of existing organic electronic devices and enabling novel applications. In the realm of OFETs, the development of new materials with higher charge carrier mobilities and improved air stability is a key objective. By optimizing the molecular structure to promote favorable intermolecular interactions and ordered packing, it is conceivable to achieve mobilities that rival or even exceed those of amorphous silicon. nist.gov

For OPVs, the ability to tune the absorption spectrum of thiophene-terephthalate based materials to better match the solar spectrum is a critical goal. The development of new D-A copolymers with broad absorption and efficient charge generation could lead to significant improvements in power conversion efficiencies.

Beyond conventional OFETs and OPVs, the unique properties of thiophene-terephthalate derivatives could be leveraged in a range of emerging applications. These include organic light-emitting transistors (OLETs), photodetectors, and chemical sensors. nih.gov The inherent processability of these materials also makes them attractive for use in flexible and wearable electronics, a rapidly growing area of technology.

Q & A

Q. What are the established synthetic routes for Diethyl 2,5-di(thiophen-3-yl)terephthalate, and how do they compare in terms of atom economy and scalability?

The compound can be synthesized via a Diels-Alder reaction between 2,5-furandicarboxylic acid diethyl ester and ethylene, utilizing clay-based heterogeneous catalysts. This method achieves high yields (up to 90%) and selectivity due to the catalyst's ability to stabilize intermediates . Atom economy is prioritized here, as the reaction minimizes waste by incorporating most reactant atoms into the final product. Alternative routes, such as esterification of terephthalic acid derivatives with thiophene-containing alcohols, may require harsher conditions (e.g., strong acids) and generate more by-products .

Q. How should researchers characterize the electronic properties of this compound to assess its suitability for organic electronics?

Key techniques include:

- UV-Vis spectroscopy to determine π-conjugation length and bandgap. Thiophene substituents typically lower the bandgap (~2.5–3.0 eV) compared to unsubstituted terephthalates .

- Cyclic voltammetry to measure oxidation/reduction potentials, critical for evaluating charge transport in semiconductors.

- Density Functional Theory (DFT) simulations to model molecular orbital interactions and predict charge distribution .

Q. What are the stability considerations for storing this compound, and how can degradation be monitored?

The compound may degrade under prolonged storage due to hydrolysis of ester groups or oxidation of thiophene rings. Storage recommendations:

- Use airtight containers under inert gas (e.g., argon) at –20°C to minimize moisture and oxygen exposure .

- Monitor degradation via HPLC-MS to detect hydrolysis products (e.g., terephthalic acid) or FT-IR to observe carbonyl band shifts (~1700 cm⁻¹ for ester groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for Diels-Alder-based synthesis of this compound?

Discrepancies in catalyst performance (e.g., clay vs. zeolite catalysts) often stem from differences in:

- Surface acidity : Brønsted vs. Lewis acid sites affect intermediate stabilization.

- Pore size : Larger pores (e.g., montmorillonite clays) accommodate bulky intermediates better than microporous zeolites .

- Reaction conditions : Temperature (>150°C) and solvent polarity (e.g., DMF vs. THF) influence transition-state energetics. Systematic studies comparing these variables under standardized conditions are recommended .

Q. What strategies can optimize the regioselectivity of thiophene substitution in this compound for tailored optoelectronic applications?

Regioselectivity is influenced by:

- Directing groups : Electron-withdrawing groups (e.g., –NO₂) at specific positions on the terephthalate core can guide thiophene coupling via Suzuki-Miyaura reactions.

- Catalytic systems : Pd-based catalysts with bulky ligands (e.g., SPhos) enhance selectivity for 3-thiophene substitution over 2- or 4-positions .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates, favoring desired pathways .

Q. How do conflicting data on the compound’s thermal stability impact its application in high-temperature polymer composites?

Reported decomposition temperatures range from 250°C to 300°C, depending on:

- Crystallinity : Amorphous regions degrade faster than crystalline domains.

- Thiophene orientation : π-Stacked thiophene rings enhance thermal resistance via intermolecular interactions . Mitigation strategies include blending with thermally stable polymers (e.g., polyimides) or covalent crosslinking .

Methodological Guidance

Q. What analytical methods are most effective for detecting trace impurities in this compound?

- GC-MS : Identifies volatile by-products (e.g., residual ethylene or thiophene derivatives) with detection limits <1 ppm .

- NMR (¹H/¹³C) : Reveals structural anomalies (e.g., unreacted starting materials) at ~5–10 mol% concentrations .

- Elemental analysis : Confirms stoichiometric ratios of C, H, and S to assess purity (>98% required for electronic applications) .

Q. How can researchers design experiments to evaluate the compound’s compatibility with bio-based polymers like PEF (polyethylene furanoate)?

- Blend studies : Prepare PEF/Diethyl 2,5-di(thiophen-3-yl)terephthalate composites via melt mixing and analyze mechanical properties (tensile strength, elongation) .

- Accelerated aging tests : Expose composites to UV light and humidity to assess degradation kinetics via GPC (molecular weight changes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.